
4-(1,1,1-Trifluoropropan-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,1-Trifluoropropan-2-yl)piperidine is a fluorinated organic compound that features a piperidine ring substituted with a trifluoropropyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1-Trifluoropropan-2-yl)piperidine typically involves the reaction of piperidine with a trifluoropropylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with 1,1,1-trifluoropropan-2-yl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,1-Trifluoropropan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1,1,1-Trifluoropropan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 4-(1,1,1-Trifluoropropan-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to modulation of specific biochemical pathways, resulting in desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride
- 1,1,1-Trifluoro-2-propanol
- 2,2,2-Trifluoroethanol
Uniqueness
4-(1,1,1-Trifluoropropan-2-yl)piperidine is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H14F3N |
|---|---|
Peso molecular |
181.20 g/mol |
Nombre IUPAC |
4-(1,1,1-trifluoropropan-2-yl)piperidine |
InChI |
InChI=1S/C8H14F3N/c1-6(8(9,10)11)7-2-4-12-5-3-7/h6-7,12H,2-5H2,1H3 |
Clave InChI |
GJQYQFNHMZRAGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCNCC1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


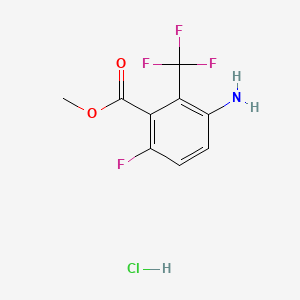
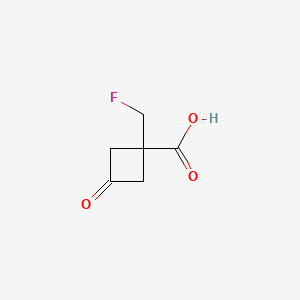
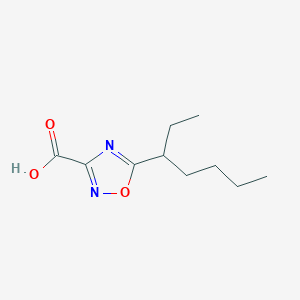
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
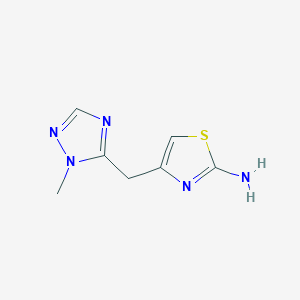
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
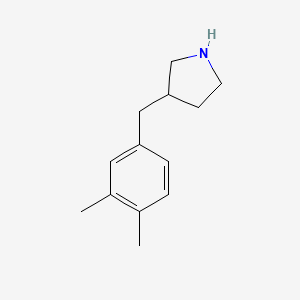


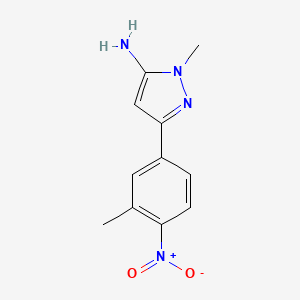
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)
![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
